molecular formula C18H21N3O5S2 B12487552 2-[4-(propan-2-yloxy)phenoxy]-N-[(4-sulfamoylphenyl)carbamothioyl]acetamide

2-[4-(propan-2-yloxy)phenoxy]-N-[(4-sulfamoylphenyl)carbamothioyl]acetamide

Cat. No.: B12487552
M. Wt: 423.5 g/mol
InChI Key: KLBSRZNSVRCZOL-UHFFFAOYSA-N
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Description

1-[2-(4-Isopropoxyphenoxy)acetyl]-3-(4-sulfamoylphenyl)thiourea is a compound belonging to the family of acyl thioureas. These compounds are known for their diverse applications in various fields, including synthetic chemistry, pharmacology, and materials science. The presence of sulfur and nitrogen atoms in thioureas provides multiple bonding possibilities, making them significant in coordination chemistry and organic synthesis .

Preparation Methods

The synthesis of 1-[2-(4-isopropoxyphenoxy)acetyl]-3-(4-sulfamoylphenyl)thiourea typically involves the reaction of 4-isopropoxyphenol with chloroacetic acid to form 2-(4-isopropoxyphenoxy)acetic acid. This intermediate is then reacted with 4-sulfamoylaniline and thiophosgene to yield the final product. The reaction conditions often include the use of dry solvents and controlled temperatures to ensure high yields and purity .

Industrial production methods for thioureas generally involve the condensation of amines with carbon disulfide in an aqueous medium. This method is efficient and allows for the synthesis of symmetrical and unsymmetrical substituted thiourea derivatives .

Chemical Reactions Analysis

1-[2-(4-Isopropoxyphenoxy)acetyl]-3-(4-sulfamoylphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

1-[2-(4-Isopropoxyphenoxy)acetyl]-3-(4-sulfamoylphenyl)thiourea has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(4-isopropoxyphenoxy)acetyl]-3-(4-sulfamoylphenyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and exerting therapeutic effects .

Comparison with Similar Compounds

1-[2-(4-Isopropoxyphenoxy)acetyl]-3-(4-sulfamoylphenyl)thiourea is unique due to its specific substituents and structural features. Similar compounds include other acyl thioureas such as 1-(4-methylbenzoyl)-3-(4-sulfamoylphenyl)thiourea and 1-(4-nitrobenzoyl)-3-(4-sulfamoylphenyl)thiourea. These compounds share similar biological activities and applications but differ in their substituents, which can influence their chemical reactivity and pharmacological properties .

Properties

Molecular Formula

C18H21N3O5S2

Molecular Weight

423.5 g/mol

IUPAC Name

2-(4-propan-2-yloxyphenoxy)-N-[(4-sulfamoylphenyl)carbamothioyl]acetamide

InChI

InChI=1S/C18H21N3O5S2/c1-12(2)26-15-7-5-14(6-8-15)25-11-17(22)21-18(27)20-13-3-9-16(10-4-13)28(19,23)24/h3-10,12H,11H2,1-2H3,(H2,19,23,24)(H2,20,21,22,27)

InChI Key

KLBSRZNSVRCZOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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